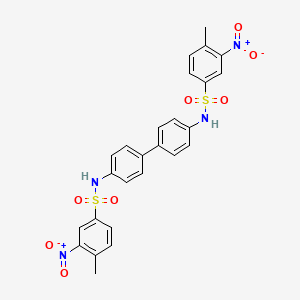![molecular formula C24H26N2O6 B14949005 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone](/img/structure/B14949005.png)
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as acetyl, hydroxy, methoxyanilino, methyl, and nitrophenyl
Preparation Methods
The synthesis of 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: Various functional groups are introduced through reactions such as nitration, acetylation, and methylation.
Coupling reactions: The methoxyanilino group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling methods.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxyanilino group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-ethanone can be compared with similar compounds such as:
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-propanone: Similar structure but with a propanone group instead of ethanone.
1-[3-Acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)-3-cyclohexenyl]-1-butanone: Similar structure but with a butanone group instead of ethanone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H26N2O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
1-[3-acetyl-6-hydroxy-4-(4-methoxyanilino)-6-methyl-2-(3-nitrophenyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C24H26N2O6/c1-14(27)21-20(25-17-8-10-19(32-4)11-9-17)13-24(3,29)23(15(2)28)22(21)16-6-5-7-18(12-16)26(30)31/h5-12,22-23,25,29H,13H2,1-4H3 |
InChI Key |
XXMZHMRAXAIYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1C(C(=C(CC1(C)O)NC2=CC=C(C=C2)OC)C(=O)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,6-dimethylpyridine-3-carboxylate](/img/structure/B14948923.png)
![4-(4-bromophenoxy)-N-[1-(4-bromophenyl)ethyl]benzenesulfonamide](/img/structure/B14948944.png)
![N-{5-[(benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B14948945.png)
![methyl 4-(3-{[N'-(4-chlorophenyl)-N-(diphenylmethyl)carbamimidoyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B14948946.png)
![diethyl 2-[(chloroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B14948964.png)
![4-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-(4-fluorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B14948972.png)
![Bis(4-methylphenyl) [2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]phosphonate](/img/structure/B14948974.png)
![3-[5-[(E)-(diphenylhydrazono)methyl]-2-furyl]benzoic acid](/img/structure/B14948981.png)
![(4Z)-2-(4-chloro-3-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B14948989.png)
![(3,4-Dimethoxyphenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B14948990.png)
![4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine](/img/structure/B14948999.png)
![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-3,5-dibromo-2-hydroxybenzohydrazide](/img/structure/B14949004.png)

![1-(4-Methoxyphenyl)-3-[4-(pyrrolidin-1-ylacetyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14949019.png)
